1-(6-Bromopyridin-3-YL)ethanamine

Catalog No.
S9098828
CAS No.
1060811-56-4
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
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1-(6-Bromopyridin-3-YL)ethanamine

CAS Number

1060811-56-4

Product Name

1-(6-Bromopyridin-3-YL)ethanamine

IUPAC Name

1-(6-bromopyridin-3-yl)ethanamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3

InChI Key

COGGCXWSBTVYEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N

1-(6-Bromopyridin-3-yl)ethanamine is a chiral compound characterized by a bromine atom at the 6-position of a pyridine ring and an ethylamine group at the 1-position. Its chemical formula is C7_7H9_9BrN2_2, with a molecular weight of approximately 201.06 g/mol. This compound is notable for its chirality, which influences its biological interactions and reactivity in

Due to its functional groups:

  • Acylation: The primary amine can react with acyl chlorides to form amides.
  • Alkylation: It can participate in alkylation reactions to form various derivatives.
  • Condensation: The compound can condense with other reagents to produce carbamates and related structures.
  • Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions, enhancing structural diversity.

Research indicates that 1-(6-Bromopyridin-3-yl)ethanamine exhibits significant biological activity, particularly as a building block for synthesizing enzyme inhibitors. Its structure enables interactions with various biological targets, making it a candidate for drug development. Ongoing studies are exploring its mechanisms of action and efficacy in different biological systems, highlighting its potential therapeutic applications.

Several methods have been developed for synthesizing 1-(6-Bromopyridin-3-yl)ethanamine:

  • Reduction of 1-(6-Bromopyridin-3-yl)ethanone: This method involves using sodium tetrahydroborate in ethanol to reduce the corresponding ketone to the desired amine.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.
  • Palladium-Catalyzed Reactions: These reactions facilitate the formation of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals .

The applications of 1-(6-Bromopyridin-3-yl)ethanamine span multiple fields:

  • Medicinal Chemistry: It serves as a precursor in the synthesis of enzyme inhibitors and other pharmaceutical compounds.
  • Agrochemicals: The compound's unique properties make it suitable for developing agricultural chemicals.
  • Materials Science: Its chemical characteristics allow for potential uses in creating novel materials.

Studies on the interactions of 1-(6-Bromopyridin-3-yl)ethanamine with biological targets have revealed its potential as a pharmacophore in drug design. The compound's ability to form hydrogen bonds and engage in π–π stacking interactions enhances its binding affinity to various receptors and enzymes. These interactions are critical for understanding its mechanisms of action and optimizing its pharmacological profiles.

Several compounds share structural similarities with 1-(6-Bromopyridin-3-yl)ethanamine. Here are some notable examples:

Compound NameStructureUnique Features
(S)-1-(6-Bromopyridin-3-yl)ethanamineChiral variantDifferent stereochemistry
2-(Aminomethyl)pyridineAmino group at the 2-positionLacks bromine substituent
4-(Bromomethyl)pyridineBromine at the 4-positionDifferent position of bromination
1-(Pyridin-3-yl)ethanamineNo bromine substituentSimpler structure without halogen

1-(6-Bromopyridin-3-yl)ethanamine stands out due to its specific bromination pattern and chirality, which significantly influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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